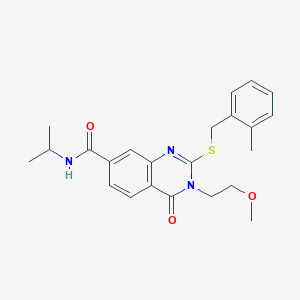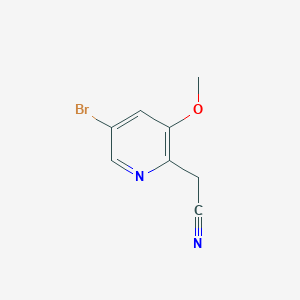
7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester
Overview
Description
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester . It has been reported that this process can be catalyzed using a radical approach .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the transformations that the boron moiety can undergo. These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . The removal of the boron moiety at the end of a sequence, if required, presents new challenges due to the increased stability of the boronic ester .
Pharmacokinetics
It is known that the stability of boronic esters like this compound can influence their pharmacokinetic properties . For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which makes them attractive for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is a powerful tool in organic synthesis, allowing for the creation of complex molecules from simpler building blocks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the compound’s action, efficacy, and stability .
Preparation Methods
The preparation of 7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester typically involves the reaction of 7-fluoroisoindoline-1,3-dione with pinacolborane under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) . The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst.
Scientific Research Applications
7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester has several scientific research applications, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
7-Fluoro-1-oxoisoindoline-5-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: This compound is similar in structure but lacks the fluorine and isoindoline moieties.
4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: This compound is another boronic ester used in Suzuki-Miyaura coupling but has different substituents.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-7-17-12(18)11(8)10(16)6-9/h5-6H,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBQEJXCUYIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)C(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126492 | |
| Record name | 7-Fluoro-2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-40-6 | |
| Record name | 7-Fluoro-2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101126492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-](/img/structure/B3059148.png)
![[1,1'-Binaphthalen]-4-ol](/img/structure/B3059151.png)
![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)





